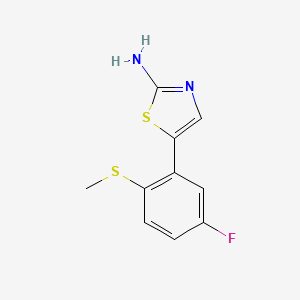
trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid: is a chemical compound with the molecular formula C₉H₁₅NO₅ and a molecular weight of 217.22 g/mol . It is a derivative of oxetane, a four-membered cyclic ether, and contains a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is primarily used in organic synthesis and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO₂) under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the synthesis of peptides and other biologically active compounds .
Biology:
- Utilized in the study of enzyme mechanisms and protein-ligand interactions.
- Serves as a probe for investigating biological pathways .
Medicine:
- Potential applications in drug discovery and development.
- Used in the synthesis of pharmaceutical intermediates .
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new catalysts and polymers .
作用机制
The mechanism of action of trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability to the amino group, allowing selective reactions to occur at other functional sites. The oxetane ring can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions are often catalyzed by enzymes or chemical catalysts, facilitating the compound’s incorporation into larger molecular structures .
相似化合物的比较
- trans-3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid
- cis-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
- trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-methylcarboxylate
Comparison:
- Structural Differences: The position and configuration of functional groups differ among these compounds, leading to variations in their chemical properties and reactivity.
- Reactivity: trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid exhibits unique reactivity due to the presence of the Boc protecting group and the oxetane ring, making it distinct from other similar compounds .
属性
分子式 |
C9H15NO5 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m0/s1 |
InChI 键 |
ZAAGFPCWFSEKCQ-WDSKDSINSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC1COC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)








